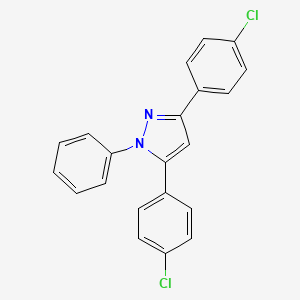
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an ethoxy group, a nitrophenyl group, and a phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzohydrazide with ethyl benzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3).
Major Products Formed
Reduction: 2-Amino-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole
- 2-Ethoxy-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole
- 2-Ethoxy-3-(4-fluorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole
Uniqueness
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Properties
CAS No. |
37115-24-5 |
|---|---|
Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-ethoxy-3-(4-nitrophenyl)-5-phenyl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O4/c1-2-22-16-18(13-8-10-14(11-9-13)19(20)21)17-15(23-16)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3 |
InChI Key |
GVGVQKRRXRBIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N(N=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


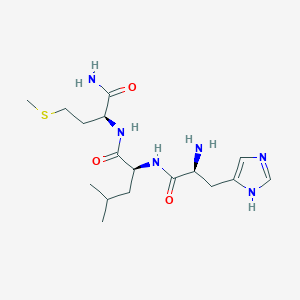
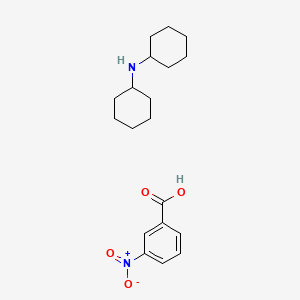


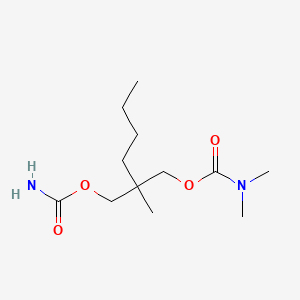
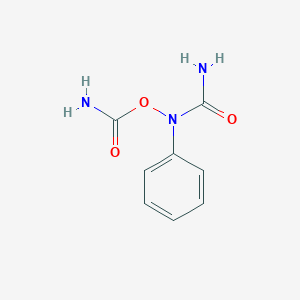

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

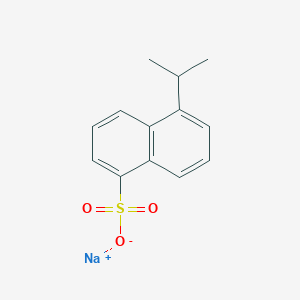
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
